molecular formula C9H8F2O2 B2418181 2-[(2,4-Difluorophenoxy)methyl]oxirane CAS No. 169286-61-7

2-[(2,4-Difluorophenoxy)methyl]oxirane

Cat. No. B2418181
M. Wt: 186.158
InChI Key: MGDNUWJCVFIMAJ-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenoxy)methyl]oxirane, commonly referred to as 2,4-Difluorophenoxy-methyloxirane, is a synthetic organic compound with a variety of applications in scientific research. It is a versatile reagent used in the synthesis of organic compounds and is a component of numerous pharmaceuticals, pesticides, and other compounds. The purpose of

Scientific Research Applications

Catalytic Hydrogenation Studies

Research has shown that oxirane compounds, including derivatives like 2-[(2,4-Difluorophenoxy)methyl]oxirane, are key subjects in the study of catalytic hydrogenation. A theoretical study on the hydrogenation of oxirane and its methyl derivative using an aluminium chloride catalyst found that these reactions yield alcohols such as ethanol and propan-1-ol. This indicates the potential application of oxirane derivatives in synthesizing important industrial chemicals (Kuevi, Atohoun, & Mensah, 2012).

Chiral Resolution Reagent

Oxirane derivatives, similar to 2-[(2,4-Difluorophenoxy)methyl]oxirane, have been used as chiral resolution reagents. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, an enantiopure compound, has been utilized for determining the enantiomeric excess (ee) of α-chiral amines, suggesting its use in stereochemical analysis and synthesis (Rodríguez-Escrich et al., 2005).

Antifungal Activity

Certain oxirane derivatives exhibit significant antifungal properties. For example, (2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, a compound related to oxirane derivatives, has shown potent antifungal activity, highlighting the potential pharmaceutical applications of such compounds (Tasaka et al., 1993).

Synthesis of Polyfluorinated Compounds

Oxirane derivatives are used in the synthesis of polyfluorinated compounds. For instance, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane was synthesized via nucleophilic substitution, leading to the production of polyfluorinated materials, which are valuable in various industrial applications (Li Zhan-xiong, 2012).

Corrosion Inhibition

Aromatic epoxy monomers like 2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-yl-methyl)aniline, which are structurally related to oxiranes, have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These findings open avenues for the application of oxirane derivatives in materials science and engineering (Dagdag et al., 2019).

properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNUWJCVFIMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluorophenoxy)methyl]oxirane

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